molecular formula C21H20N2O2S2 B2838873 2-(3-(Isopropylthio)benzamido)-5-phenylthiophene-3-carboxamide CAS No. 952815-98-4

2-(3-(Isopropylthio)benzamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2838873
CAS No.: 952815-98-4
M. Wt: 396.52
InChI Key: MGVBBEVVCGIMCA-UHFFFAOYSA-N
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Description

2-(3-(Isopropylthio)benzamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Isopropylthio)benzamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Isopropylthio)benzamido)-5-phenylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the amide functional group, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amide derivatives.

    Substitution: Halogenated, nitrated thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-(3-(Isopropylthio)benzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, leading to the modulation of signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Methylthio)benzamido)-5-phenylthiophene-3-carboxamide
  • 2-(3-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide
  • 2-(3-(Propylthio)benzamido)-5-phenylthiophene-3-carboxamide

Uniqueness

2-(3-(Isopropylthio)benzamido)-5-phenylthiophene-3-carboxamide is unique due to the presence of the isopropylthio group, which can influence its steric and electronic properties. This uniqueness can affect its binding affinity to molecular targets, its reactivity in chemical reactions, and its overall stability .

Properties

IUPAC Name

5-phenyl-2-[(3-propan-2-ylsulfanylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-13(2)26-16-10-6-9-15(11-16)20(25)23-21-17(19(22)24)12-18(27-21)14-7-4-3-5-8-14/h3-13H,1-2H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVBBEVVCGIMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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